molecular formula C17H20N2OS B5086939 2-(4-Methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one

2-(4-Methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one

Cat. No.: B5086939
M. Wt: 300.4 g/mol
InChI Key: ACTFAAJQCUMUCN-UHFFFAOYSA-N
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Description

2-(4-Methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that features a quinoline ring, a sulfanyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable amine precursor.

    Coupling of the Fragments: The final step involves coupling the quinoline-sulfanyl derivative with the pyrrolidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated pyrrolidine derivatives.

Scientific Research Applications

2-(4-Methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The pyrrolidine ring can interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one: Unique due to the combination of quinoline, sulfanyl, and pyrrolidine moieties.

    2-(4-Methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylbutan-1-one: Similar structure but with a butanone backbone.

    2-(4-Methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpentan-1-one: Similar structure but with a pentanone backbone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline ring allows for potential interactions with nucleic acids, while the sulfanyl group provides a site for covalent modification of proteins. The pyrrolidine ring adds to the compound’s versatility in interacting with various biological targets.

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-11-16(18-15-8-4-3-7-14(12)15)21-13(2)17(20)19-9-5-6-10-19/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTFAAJQCUMUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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